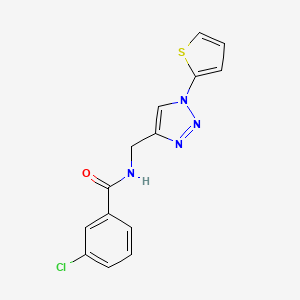

3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

3-Chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,3-triazole moiety substituted with a thiophene ring. The chlorine substituent at the 3-position of the benzamide may enhance lipophilicity and binding affinity, while the thiophene group contributes π-π stacking interactions with biological targets .

Properties

IUPAC Name |

3-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4OS/c15-11-4-1-3-10(7-11)14(20)16-8-12-9-19(18-17-12)13-5-2-6-21-13/h1-7,9H,8H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHXVBILROOANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves a multi-step process. The triazole ring is first synthesized through a click reaction between azides and alkynes under copper(I) catalysis. Subsequently, the resultant triazole intermediate undergoes substitution with a thiophen-2-yl group. The final step often includes the attachment of a 3-chlorobenzoyl chloride to the triazole-thiophene intermediate under basic conditions.

Industrial Production Methods:

For industrial-scale production, the synthesis might be optimized by utilizing continuous flow reactions or microwave-assisted reactions to enhance yield and reduce reaction times. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are fine-tuned for scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can be oxidized at the thiophene ring to introduce sulfoxide or sulfone functionalities.

Reduction: : The nitro group in the benzamide can be reduced to an amine.

Substitution: : The chlorine atom on the benzamide can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: : Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.

Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation leads to sulfoxides or sulfones of the thiophene ring.

Reduction results in amine-substituted benzamide derivatives.

Substitution reactions yield various benzamide analogs depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which combines a triazole moiety with a benzamide framework, making it a versatile candidate for drug development and therapeutic interventions.

Antimicrobial Activity

Research has indicated that compounds featuring triazole and thiophene moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains and fungi, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. For instance, triazole-based compounds have shown promise as inhibitors of urease, an enzyme linked to the pathogenesis of certain infections. The structure of this compound may enhance its binding affinity to urease compared to standard inhibitors like thiourea .

Cancer Therapeutics

Research into triazole derivatives has also highlighted their potential as anticancer agents. The ability of these compounds to modulate biological pathways involved in cancer progression makes them suitable candidates for further investigation in oncology. Specifically, compounds that inhibit cathepsin X—a cysteine peptidase implicated in cancer progression—have shown selective inhibition properties .

Antiviral Properties

Recent studies have explored the potential of triazole-containing compounds against viral targets, including SARS-CoV-2. The structural features of this compound may provide insights into designing effective antiviral agents .

Case Study 1: Urease Inhibition

A study synthesized several derivatives of triazoles to evaluate their urease inhibitory activity. The synthesized compounds demonstrated IC50 values significantly lower than traditional inhibitors, indicating enhanced efficacy. The presence of electron-withdrawing groups like chlorine in the benzamide structure was crucial for improving inhibitory activity .

Case Study 2: Anticancer Activity

In another investigation focusing on cathepsin X inhibitors, researchers identified triazole derivatives that exhibited selective binding and inhibition capabilities. The study emphasized the importance of structural modifications to enhance selectivity and potency against cancer cells .

Mechanism of Action

The biological effects of the compound are mediated through interactions with molecular targets, such as enzymes or receptors. The triazole ring often acts as a binding moiety, while the benzamide group enhances interaction through hydrogen bonding and hydrophobic interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Cytotoxicity and Anticancer Activity

Several triazole-containing benzamide derivatives exhibit notable cytotoxicity against cancer cell lines. For example:

- N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazole-1-yl)benzamide demonstrates an IC50 of 2.5–3.5 μM against HL-60 leukemia cells, attributed to DNA damage-induced apoptosis .

- (1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl piperazine-carbodithioate shows comparable IC50 values (2.5–3.5 μM) against HL-60 cells, highlighting the importance of fluorinated aryl groups in enhancing potency .

Comparison: The thiophene substituent in the target compound may offer distinct electronic and steric effects compared to fluorobenzyl or benzylthiazole groups.

Structural Modifications and Heterocyclic Variations

- 4-Chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide (G193-0089): Incorporates a thiadiazole ring instead of thiophene. Thiadiazoles are known for diverse bioactivity, including antimicrobial and anti-inflammatory properties. The methylsulfanyl group may improve metabolic stability .

- 5-Chloro-2-hydroxy-N-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (9b): Features a sugar-like pyran ring, enhancing water solubility.

Comparison : The thiophene-triazole linkage in the target compound provides a balance between lipophilicity (for membrane penetration) and π-electron density (for target binding). Replacing thiophene with thiadiazole or pyran alters solubility and target specificity.

Physicochemical Properties

- Melting Points : Triazole derivatives such as III-15g (141–143°C) and III-15h (69–71°C) from exhibit variable melting points, influenced by aromaticity and alkyl chain length.

- Solubility : Chloro substituents (e.g., in G193-0089) increase lipophilicity, whereas hydroxy or methoxy groups (e.g., in 9b) enhance aqueous solubility .

Comparison: The 3-chloro substituent on the benzamide core likely elevates the melting point and lipophilicity of the target compound compared to non-halogenated analogs.

Data Table: Key Analogous Compounds and Properties

Biological Activity

3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound that has recently garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with thiophen-2-ylmethyl azide under controlled conditions. The resulting product is characterized by various spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, research shows that triazole derivatives can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 4.24 | TS Inhibition |

| Compound B | SW480 (Colon) | 3.95 | TS Inhibition |

| This compound | A549 (Lung) | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown antimicrobial effects against various pathogens. Studies indicate that these compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:

- Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts DNA synthesis in rapidly dividing cancer cells.

- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in affected cells.

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds in preclinical models:

- Study on MCF-7 Cells : A recent study demonstrated that a derivative similar to our compound induced significant apoptosis in MCF-7 breast cancer cells through TS inhibition .

- Broad-Spectrum Antimicrobial Effects : Another study evaluated a series of triazole derivatives against various bacterial strains and found promising results indicating broad-spectrum activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.